BenchChemオンラインストアへようこそ!

N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Kinase Selectivity Epigenetics ATR Inhibition

N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic, dual-pharmacophore small molecule (C19H22N4O2; MW 338.41 g/mol) that integrates an indole-ethylamine motif with an isopropyl-substituted 6-oxopyrimidin-1(6H)-yl acetamide scaffold. This compound belongs to a broader class of pyrimidinyl-indole hybrids investigated in kinase and epigenetic contexts.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 1211164-00-9
Cat. No. B2831027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1211164-00-9
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESCC(C)C1=CC(=O)N(C=N1)CC(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H22N4O2/c1-13(2)17-9-19(25)23(12-22-17)11-18(24)20-8-7-14-10-21-16-6-4-3-5-15(14)16/h3-6,9-10,12-13,21H,7-8,11H2,1-2H3,(H,20,24)
InChIKeyRNYWLQQVHRDRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1211164-00-9): Core Structural and Physicochemical Baseline for Procurement Evaluation


N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic, dual-pharmacophore small molecule (C19H22N4O2; MW 338.41 g/mol) that integrates an indole-ethylamine motif with an isopropyl-substituted 6-oxopyrimidin-1(6H)-yl acetamide scaffold. This compound belongs to a broader class of pyrimidinyl-indole hybrids investigated in kinase and epigenetic contexts [1]. Publicly indexed authoritative databases confirm its CAS registry and molecular formula, establishing its structural identity as a starting point for scientific selection [2].

Procurement Risk Analysis for N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide: Why In-Class Analogs Cannot Be Interchanged Without Data


Within the pyrimidinyl-indole chemotype, even conservative modifications—such as altering the substitution on the pyrimidine ring or the linker between the indole and acetamide moieties—can drastically shift kinase selectivity or epigenetic target engagement, as demonstrated in published structure-activity relationship (SAR) campaigns on related scaffolds [1]. Consequently, generic or 'in-class' substitution without direct, matched-assay comparative data introduces uncontrolled variability in pivotal biological outcomes, making the procurement of the exact CAS-indexed compound mandatory for reproducible research [2].

Quantitative Differentiation Evidence for N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide vs. Closest Analogs


Selectivity Profile Gap: Target Compound vs. Pyrimidinyl-Indole ATR Inhibitor Benchmarks

The target compound features a 4-isopropyl-6-oxopyrimidin-1(6H)-yl acetamide moiety, which is structurally distinct from the 2-pyrimidinyl-amino or 4-amino-pyrimidine motifs prevalent in analogs such as VX-970 (berzosertib) or AZD6738 (ceralasertib) [1]. While head-to-head selectivity data for the exact target compound are not publicly available, class-level inference from patent SAR series indicates that relocation of the heteroatom attachment from the 2-position (prevalent in clinical ATR inhibitors) to this specific N-1 acetamide arrangement can invert selectivity across the PIKK kinase family [1]. The absence of reported kinase panel profiling data for this specific compound, however, constitutes a critical evidence gap that must be experimentally addressed prior to assuming any selectivity advantage.

Kinase Selectivity Epigenetics ATR Inhibition

HDAC Target Engagement Comparison: Target Compound vs. Known HDAC Inhibitor SAHA (Vorinostat)

No publicly accessible HDAC inhibition data have been identified for this specific CAS compound (1211164-00-9). Note that a BindingDB entry (BDBM50044646, CHEMBL3309284) initially retrieved under a similar structure query corresponds to a different hydroxamic acid-based chemotype and is not attributable to the target compound. In contrast, the pan-HDAC inhibitor SAHA (vorinostat) has well-characterized HDAC1–11 IC50 values ranging from 10–68 nM [1]. The absence of head-to-head or even single-concentration HDAC profiling data for the target compound precludes any quantitative selectivity or potency differentiation.

Epigenetics HDAC Inhibition Chemical Probe

Physicochemical and Drug-Likeness Comparison: Target Compound vs. Optimized In-Class Probes

Calculated molecular properties for the target compound (C19H22N4O2, MW 338.41, tPSA ~87 Ų, HBD 2, HBA 4, rotatable bonds ~7) place it within a favorable oral drug-likeness space (Lipinski, Veber) [1]. However, compared to advanced in-class leads such as AZD6738 (ceralasertib; MW 412.4, tPSA ~104 Ų, logP ~1.5), the target compound has lower molecular weight and lower topological polar surface area, suggesting potential advantages in passive permeability [2]. These are computationally derived, non-biological comparisons and cannot substitute for experimental permeability or solubility data for the specific compound, which remain unreported in accessible public sources.

Drug-Likeness Physicochemical Properties Lead Optimization

Scientifically Justifiable Procurement Scenarios for N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide Based on Current Evidence


Internal Kinase Selectivity Panel Screening as a De Novo Chemical Starting Point

Given the structural divergence from clinically precedented pyrimidinyl-indole ATR inhibitors (e.g., ceralasertib), this compound can serve as a novel scaffold for in-house kinase selectivity panel profiling. Procurement is justified only within integrated medicinal chemistry programs possessing the capability to generate head-to-head selectivity data against established ATR/ATM/DNA-PK inhibitors, thereby converting the current class-level inference into direct comparative evidence [1].

Epigenetic Probe Development Campaigns Requiring Unexplored HDAC Chemotypes

The indole-ethylamine moiety and non-hydroxamic acid zinc-binding architecture suggest potential HDAC interaction, but the complete absence of published inhibition data means procurement is exclusively rational for exploratory HDAC panel screening against reference inhibitors (e.g., SAHA, entinostat). The compound's value is contingent on generating the quantitative selectivity data currently missing from the public domain [1].

Computational Chemistry and Docking Studies Leveraging Unique 4-Isopropyl-6-oxopyrimidin-1(6H)-yl Geometry

The N-1 acetamide linkage to the 4-isopropyl-6-oxopyrimidin-1(6H)-yl group presents a distinct hydrogen-bonding vector and steric footprint compared to the 2- or 4-amino-pyrimidine series. This structural feature can be exploited in structure-based virtual screening and molecular dynamics simulations, where the compound serves as a query input rather than a biologically validated probe [1].

Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.